molecular formula C14H21N3O2 B8575505 Ethyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

Ethyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

Cat. No. B8575505
M. Wt: 263.34 g/mol
InChI Key: FJEUSLMSVOFCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08912180B2

Procedure details

To a mixture of ethyl-4-(4-cyanophenyl)-1-piperazine carboxylate (10 g), sodium borohydride (3.4 g), and tetrahydrofuran (50 mL) was added a mixture of iodine (9.8 g) and tetrahydrofuran (50 mL) under a nitrogen gas flow while ice-cooling, followed by stirring at the same temperature for 1 hour, and then further heating and refluxing for 3 hours. The reaction solution was ice-cooled and a 6 M hydrochloric acid solution was added thereto to adjust the pH to 1. The reaction solution was stirred at 70° C. for 30 minutes. After leaving to be cooled, sodium hydroxide was added thereto to adjust the pH to 10, followed by extraction with ethyl acetate. The extracts were washed with saturated brine, the organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was made into powder using tetrahydrofuran, ethyl acetate, and diisopropyl ether, to obtain ethyl-4-[4-(aminomethyl)phenyl]-1-piperazine carboxylate (5.2 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([N:6]1[CH2:11][CH2:10][N:9]([C:12]2[CH:17]=[CH:16][C:15]([C:18]#[N:19])=[CH:14][CH:13]=2)[CH2:8][CH2:7]1)=[O:5])[CH3:2].[BH4-].[Na+].II.Cl.[OH-].[Na+]>O1CCCC1>[CH2:1]([O:3][C:4]([N:6]1[CH2:11][CH2:10][N:9]([C:12]2[CH:17]=[CH:16][C:15]([CH2:18][NH2:19])=[CH:14][CH:13]=2)[CH2:8][CH2:7]1)=[O:5])[CH3:2] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(=O)N1CCN(CC1)C1=CC=C(C=C1)C#N
Name
Quantity
3.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
9.8 g
Type
reactant
Smiles
II
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
by stirring at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
further heating
TEMPERATURE
Type
TEMPERATURE
Details
refluxing for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
The reaction solution was stirred at 70° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After leaving
TEMPERATURE
Type
TEMPERATURE
Details
to be cooled
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The extracts were washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(=O)N1CCN(CC1)C1=CC=C(C=C1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 51.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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